4-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a quinolinecarboxamide core, a pyridyl group, and various functional groups such as methoxy and cyanophenoxy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, the introduction of the pyridyl group, and the attachment of the cyanophenoxy and methoxy groups. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to introduce the cyanophenoxy group.
Nucleophilic substitution: This reaction can be used to introduce the methoxy group onto the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or water radical cations.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amines.
Scientific Research Applications
4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1-tris[(4-cyanophenoxy)methyl]ethane: A chemically symmetrical molecule with similar functional groups.
2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate: Contains similar cyanophenoxy and pyridine groups.
Uniqueness
4-{3-[(4-CYANOPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C33H32N4O4 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
4-[3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl]-2,7,7-trimethyl-5-oxo-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C33H32N4O4/c1-20-29(32(39)37-28-7-5-6-14-35-28)30(31-25(36-20)16-33(2,3)17-26(31)38)22-10-13-27(40-4)23(15-22)19-41-24-11-8-21(18-34)9-12-24/h5-15,30,36H,16-17,19H2,1-4H3,(H,35,37,39) |
InChI Key |
HDOVJMAKLADXSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)C#N)C(=O)NC5=CC=CC=N5 |
Origin of Product |
United States |
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